molecular formula C17H14BrNO B13761967 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL CAS No. 776295-04-6

2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL

Cat. No.: B13761967
CAS No.: 776295-04-6
M. Wt: 328.2 g/mol
InChI Key: MHCIMYWNWFLLOD-UHFFFAOYSA-N
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Description

2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL is an organic compound with the molecular formula C17H14BrNO and a molecular weight of 328.2 g/mol This compound is characterized by the presence of an amino group, a bromophenyl group, and a naphthalen-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvents) and using catalysts to improve yield and selectivity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although it is primarily in the research phase.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl and naphthalen-1-ol moieties can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Amino-(3-chloro-phenyl)-methyl]-naphthalen-1-OL
  • 2-[Amino-(3-fluoro-phenyl)-methyl]-naphthalen-1-OL
  • 2-[Amino-(3-iodo-phenyl)-methyl]-naphthalen-1-OL

Uniqueness

2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine .

Properties

CAS No.

776295-04-6

Molecular Formula

C17H14BrNO

Molecular Weight

328.2 g/mol

IUPAC Name

2-[amino-(3-bromophenyl)methyl]naphthalen-1-ol

InChI

InChI=1S/C17H14BrNO/c18-13-6-3-5-12(10-13)16(19)15-9-8-11-4-1-2-7-14(11)17(15)20/h1-10,16,20H,19H2

InChI Key

MHCIMYWNWFLLOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC(=CC=C3)Br)N

Origin of Product

United States

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